4-Fluoro-2-methylbenzohydrazide: Synthesis, Properties, and Medicinal Chemistry Applications
4-Fluoro-2-methylbenzohydrazide: Synthesis, Properties, and Medicinal Chemistry Applications
Executive Summary
In contemporary drug discovery, the strategic incorporation of halogenated motifs is a cornerstone for optimizing pharmacokinetic and pharmacodynamic profiles. 4-Fluoro-2-methylbenzohydrazide (CAS: 1566796-29-9) represents a highly versatile, fluorinated building block[1]. By combining the metabolic stability imparted by the fluorine atom with the steric influence of an ortho-methyl group, this compound serves as a critical precursor for the synthesis of bioactive heterocycles, including 1,3,4-oxadiazoles, pyrazoles, and hydrazide-hydrazones.
This technical guide provides an in-depth analysis of its physicochemical properties, a self-validating synthetic methodology, and its downstream applications in medicinal chemistry.
Chemical Structure & Physicochemical Profiling
The structural architecture of 4-fluoro-2-methylbenzohydrazide features a benzene ring substituted with a hydrazide moiety (-CONHNH₂), a methyl group at the 2-position, and a fluorine atom at the 4-position. The electron-withdrawing nature of the fluorine atom modulates the electron density of the aromatic ring, which can influence the nucleophilicity of the terminal amine during downstream cyclization reactions[2].
Quantitative Data Summary
| Property | Value | Structural Significance |
| Chemical Name | 4-Fluoro-2-methylbenzohydrazide | Core scaffold for heterocyclic synthesis. |
| CAS Number | 1566796-29-9 | Unique identifier for procurement and literature[3]. |
| Molecular Formula | C₈H₉FN₂O | Determines stoichiometric calculations. |
| Molecular Weight | 168.17 g/mol | Low molecular weight ensures downstream products remain within Lipinski's Rule of 5. |
| SMILES | O=C(NN)C1=C(C)C=C(F)C=C1 | Enables computational docking and cheminformatics. |
| Physical State | Crystalline Solid | Facilitates purification via recrystallization. |
Synthetic Methodology: A Self-Validating Protocol
As an Application Scientist, I emphasize that robust chemical synthesis relies on causality and built-in validation. The direct conversion of a carboxylic acid to a hydrazide is thermodynamically unfavorable. Therefore, a two-step sequence—esterification followed by hydrazinolysis—is employed[4].
Step 1: Esterification of 4-Fluoro-2-methylbenzoic Acid
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Causality: Carboxylic acids resist nucleophilic attack by hydrazine due to deprotonation, which forms an unreactive carboxylate anion. Converting the acid to a methyl ester restores and enhances the electrophilicity of the carbonyl carbon.
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Protocol:
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Suspend 1.0 equivalent of 4-fluoro-2-methylbenzoic acid in anhydrous methanol (5 mL/mmol).
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Cool the suspension to 0 °C in an ice bath.
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Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise. Mechanistic note: SOCl₂ generates HCl and SO₂ in situ, driving the formation of the highly reactive acyl chloride intermediate, which immediately reacts with methanol.
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Reflux the mixture at 65 °C for 4–6 hours.
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Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The disappearance of the highly polar acid spot and the appearance of a higher Rf ester spot confirms completion.
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Concentrate under reduced pressure, extract with ethyl acetate, wash with saturated NaHCO₃ to remove unreacted acid, and dry over anhydrous Na₂SO₄.
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Step 2: Hydrazinolysis
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Causality: Hydrazine monohydrate is used instead of anhydrous hydrazine to mitigate severe explosion hazards while maintaining potent nucleophilicity[5]. Ethanol is selected as the solvent because it provides an optimal boiling point (78 °C) and acts as a self-purifying medium; the starting ester is soluble in cold ethanol, whereas the polar benzohydrazide precipitates upon cooling.
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Protocol:
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Dissolve the intermediate methyl 4-fluoro-2-methylbenzoate (1.0 eq) in absolute ethanol (3 mL/mmol).
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Add 3.0 equivalents of hydrazine monohydrate (80%).
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Reflux the mixture at 78 °C for 6–8 hours.
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Validation Checkpoint: TLC should indicate the complete consumption of the ester.
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Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to maximize crystallization.
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Filter the resulting precipitate under vacuum, wash with cold ethanol, and dry in a desiccator.
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Fig 1. Synthetic workflow for 4-fluoro-2-methylbenzohydrazide via esterification and hydrazinolysis.
Analytical Validation & Quality Control
To ensure trustworthiness in downstream assays, the synthesized 4-fluoro-2-methylbenzohydrazide must be rigorously validated using spectroscopic techniques[4]:
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Infrared (IR) Spectroscopy: Successful hydrazinolysis is confirmed by the disappearance of the ester carbonyl stretch ( νC=O ) at ~1720 cm⁻¹ and the emergence of the amide I band at ~1640–1660 cm⁻¹. Crucially, primary and secondary amine stretches ( νN−H ) will appear as a doublet/triplet in the 3200–3350 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): The secondary amide proton (-NH-) typically resonates as a broad singlet far downfield (9.5–10.0 ppm), while the terminal primary amine protons (-NH₂) appear around 4.5–5.0 ppm. The ortho-methyl group will present as a sharp singlet near 2.3 ppm.
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¹⁹F NMR: A distinct signal around -110 to -115 ppm confirms the structural integrity of the fluorinated ring.
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Medicinal Chemistry Applications & Pharmacological Relevance
The strategic value of 4-fluoro-2-methylbenzohydrazide lies in its capacity to undergo rapid diversification into privileged pharmacological scaffolds[6]. The fluorine atom enhances cellular membrane permeability and blocks oxidative metabolism at the para-position, significantly improving the biological half-life of derived drugs[2].
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Hydrazide-Hydrazones: Condensation of the benzohydrazide with substituted aldehydes yields hydrazones. These compounds are extensively documented as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them prime candidates for neurodegenerative disease research[7].
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1,3,4-Oxadiazoles: Base-catalyzed cyclization with carbon disulfide (CS₂) or cyclodesulfurization yields 1,3,4-oxadiazoles. These rigid, planar heterocycles act as robust bioisosteres for amides and esters, frequently exhibiting potent antimicrobial and anti-inflammatory properties[8].
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Fluorinated Pyrazoles: Reaction with 1,3-diketones produces fluorinated pyrazoles, a structural motif found in numerous FDA-approved kinase inhibitors targeting EGFR and other oncogenic pathways[9],[6].
Fig 2. Pharmacological diversification of the benzohydrazide core into bioactive heterocycles.
References
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). "Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses." Current Topics in Medicinal Chemistry, 14(7), 855-864.[Link]
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Fustero, S., et al. (2020). "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews, ACS Publications.[Link]
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MDPI. (2019). "2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide." Molbank, 2019(4), M1097.[Link]
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National Institutes of Health (NIH). "Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase." PMC.[Link]
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